molecular formula C18H21N3O4S2 B6494295 N'-(4-methylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896294-26-1

N'-(4-methylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B6494295
CAS No.: 896294-26-1
M. Wt: 407.5 g/mol
InChI Key: NUQYDCSRAGQAEQ-UHFFFAOYSA-N
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Description

N'-(4-methylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring a pyrrolidine ring substituted with a thiophene-2-sulfonyl group, an ethanediamide linker, and a 4-methylphenyl substituent. This compound’s design integrates multiple pharmacophoric elements: the thiophene-sulfonyl moiety may enhance solubility and binding interactions, the pyrrolidine ring contributes conformational rigidity, and the ethanediamide linker facilitates hydrogen bonding.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-6-8-14(9-7-13)20-18(23)17(22)19-12-15-4-2-10-21(15)27(24,25)16-5-3-11-26-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQYDCSRAGQAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Core Structure Key Features Synthesis/Applications Reference
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Carboxamide, fluorophenyl Fluorine substitution enhances metabolic stability; crystallized for structural analysis. Synthesized via amide coupling; potential bioactive scaffold.
4-Methyl-N-(4-methylphenylsulfonyl)thiazol-2-amine Thiazole, sulfonamide Sulfonamide group improves solubility; thiazole ring offers π-π stacking potential. Prepared via sulfonylation of thiazol-2-amine; used in crystallography studies.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine, acetamide, sulfanyl Sulfanyl linker and pyrimidine core may confer antimicrobial or kinase inhibitory activity. Synthesized by nucleophilic substitution; structural analysis via X-ray diffraction.
Piperidine-based anilidopiperidines Piperidine, anilide Piperidine ring enhances bioavailability; anilide group enables receptor targeting (e.g., opioid receptors). Synthesized via reductive amination and deprotection; explored for CNS activity.

Key Comparisons

Sulfonamide Functionality :

  • The target compound’s thiophene-2-sulfonyl group distinguishes it from simpler sulfonamide analogs (e.g., ). Thiophene’s aromaticity and sulfur atom may enhance binding to metalloenzymes or ion channels compared to phenylsulfonamides.
  • In contrast, 4-methyl-N-(4-methylphenylsulfonyl)thiazol-2-amine () lacks the pyrrolidine-ethanediamide backbone, limiting its conformational flexibility and hydrogen-bonding capacity.

Pyrrolidine vs. Piperidine Scaffolds :

  • Piperidine-based analogs (e.g., ) exhibit higher ring flexibility and are commonly used in CNS-targeting drugs. The pyrrolidine ring in the target compound may reduce metabolic degradation compared to piperidine due to its smaller size and reduced susceptibility to oxidation.

Ethanediamide Linker :

  • The ethanediamide moiety is rare in the provided analogs. Its presence in the target compound could enable dual hydrogen-bonding interactions, a feature absent in simpler acetamides (e.g., ).

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine, amide coupling, and functionalization of the 4-methylphenyl group. This contrasts with the straightforward sulfonylation routes used for thiazole derivatives ().

Research Findings and Limitations

  • Crystallographic Data: No direct data for the target compound are available. However, analogs like N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide () and 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () have been structurally characterized, highlighting the importance of aromatic stacking and hydrogen bonding in their solid-state arrangements.
  • Pharmacological Potential: Piperidine and pyrrolidine derivatives () are often explored for CNS and antimicrobial applications. The target compound’s thiophene-sulfonyl group may expand its utility in targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
  • Knowledge Gaps: Absence of solubility, stability, or bioactivity data for the target compound limits definitive comparisons. Further studies using techniques like X-ray crystallography (via SHELX programs, ) or enzymatic assays are needed.

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